

Technical Guide: Sourcing & Handling (4-Chlorooxan-4-yl)methanamine Hydrochloride

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Compound of Interest

Compound Name: (4-Chlorooxan-4-yl)methanamine;hydrochloride

CAS No.: 2413899-74-6

Cat. No.: B2449048

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Chemical Identity & Structural Context

This molecule acts as a conformationally restricted building block, often used to introduce a tetrahydropyran (THP) ring into a drug scaffold while providing a reactive primary amine for coupling and a chlorine atom for further functionalization or metabolic blocking.

Property	Detail
IUPAC Name	(4-chlorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Common Name	4-Chloro-4-(aminomethyl)tetrahydropyran HCl
Structure Description	Tetrahydropyran ring with a quaternary center at C4, substituted with a Chlorine atom and a Methanamine group.[1][2][3][4]
Molecular Formula	C ₆ H ₁₂ ClNO[1][5] · HCl (Salt form)
Key Instability	Beta-Chloro Amine Reactivity: The free base form is prone to intramolecular cyclization to form a spiro-aziridine.[1]

The Stability-Reactivity Paradox

The core challenge with this building block is the proximity of the nucleophilic amine to the electrophilic carbon bearing the chlorine.[1] In its free base form, the amine nitrogen can attack the C4 carbon, displacing the chlorine to form a highly strained 1-oxa-6-azaspiro[2.5]octane (spiro-aziridine) system.[1]

- Commercial Implication: Suppliers must provide this as the Hydrochloride (HCl) salt.[1] The protonation of the amine () prevents the lone pair from attacking the C-Cl bond, stabilizing the linear form.[1]

Commercial Supply Landscape

Unlike commoditized building blocks (e.g., 4-aminotetrahydropyran), this specific chloro-amine derivative is typically a Tier 2 / Tier 3 product.[1] It is rarely held in bulk stock due to shelf-life concerns and is usually synthesized on-demand.[1]

Primary Sourcing Channels

Supplier Tier	Vendor Examples	Availability Status	Recommended Strategy
Tier 1: Aggregators	eMolecules, MolPort	Virtual / Low Stock	Use to check global inventory. ^[1] If listed, verify the "Last Update" date. ^[1]
Tier 2: Building Block Specialists	Enamine, Combi-Blocks, Pharmablock	Make-on-Demand (2-4 weeks)	These vendors have the validated synthesis routes (e.g., spiro-aziridine ring opening). ^[1] Submit an RFQ.
Tier 3: CROs	WuXi AppTec, ChemPartner	Custom Synthesis	Best for multigram/kilogram scale-up if Tier 2 fails. ^[1]

Recommended Procurement Specification

When submitting a Request for Quote (RFQ), you must explicitly state these requirements to avoid receiving degraded material:

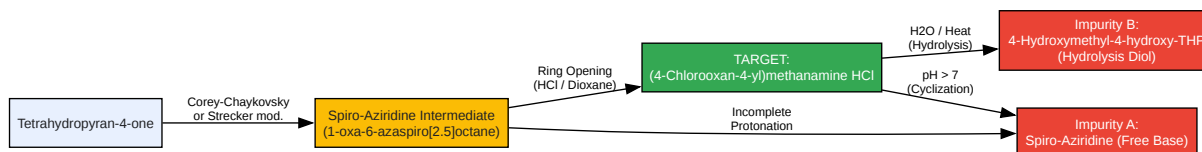
- Salt Form: "Strictly Hydrochloride (HCl) salt."
- Purity: >95% (by ¹H NMR and HPLC).
- Impurity Limit: "Must be free of spiro-aziridine and hydrolysis products (diol)."
- Packaging: "Hygroscopic precautions; store under inert gas (Argon/Nitrogen)."

Technical Evaluation: Synthesis & QC

To validate the incoming material, you must understand how it is likely made.^[1] The synthesis typically involves the ring-opening of a spiro-aziridine intermediate using anhydrous HCl.^[1]

Synthesis Pathway & Impurity Logic

The following diagram illustrates the synthesis logic and where the critical impurities arise.



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Figure 1: Synthesis pathway showing the equilibrium between the stable HCl salt and the reactive spiro-aziridine.

Quality Control (QC) Protocol

Upon receipt of the material, perform this self-validating QC workflow:

1. ¹H NMR Analysis (DMSO-d₆)

- Diagnostic Peak: Look for the methylene protons ([1]). In the target molecule, these should appear as a singlet or tightly coupled signal around 3.0–3.5 ppm. [1]
- Impurity Check:
 - Aziridine Signals: If the ring has closed, the methylene protons of the aziridine ring typically shift upfield (1.5–2.5 ppm).
 - Hydrolysis: [4] Check for the disappearance of the environment (if comparing to precursor) or shifts indicating [1]

2. Chloride Content Titration

- Perform an Argentometric titration (AgNO_3) to confirm the stoichiometry of the HCl salt.[1]
- Target: 1.0 equivalent of Cl^- per mole of amine.[1]
- Why? Excess HCl is common in these preparations (hygroscopic).[1] Deficient HCl implies presence of the unstable free base.[1]

3. Solubility Check

- The HCl salt should be freely soluble in water and DMSO.[1] Insolubility or turbidity suggests polymerization of the free base.[1]

Handling & Storage Guidelines

This compound is a "use-immediately" or "deep-freeze" asset.[1]

- Storage: -20°C is mandatory.[1] Store under Argon.[1]
- Handling: Do not weigh out in humid air. The salt is likely hygroscopic.[1] Absorption of water can catalyze the hydrolysis of the C-Cl bond (forming the diol) or local pH changes leading to cyclization.[1]
- Reaction Conditions:
 - When using this building block in a coupling reaction (e.g., Amide coupling), do not pre-mix with base (TEA/DIPEA) for long periods before adding the electrophile.
 - Protocol: Add the electrophile (Acid Chloride/Activated Ester) first, then add the base slowly at 0°C to release the free amine in the presence of the trapping agent. This minimizes the time the molecule spends as a free beta-chloro amine, reducing spiro-aziridine formation.[1]

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary: 4-(Aminomethyl)tetrahydropyran (Analog).[1] Retrieved from [\[Link\]](#)[1]

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- [3. 886766-28-5 | tert-Butyl 4,7-diazaspiro\[2.5\]octane-7-carboxylate | Amides | Ambeed.com \[ambeed.com\]](#)
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